molecular formula C21H19ClO4 B11256230 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate

Cat. No.: B11256230
M. Wt: 370.8 g/mol
InChI Key: ZBKSVQLRBYNMAQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl substituent, and a 2-oxo-2H-chromen-6-yl moiety, along with a 2,2-dimethylpropanoate ester group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylcoumarin, and 2,2-dimethylpropanoic acid.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-methylcoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one.

    Esterification: The intermediate is then subjected to esterification with 2,2-dimethylpropanoic acid in the presence of a catalyst, such as sulfuric acid, to yield the final product, this compound.

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other substituents using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: The compound has been investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in inhibiting the proliferation of cancer cells and reducing inflammation.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Protein Interactions: It can interact with proteins involved in signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

    Molecular Targets: The compound has been shown to target proteins such as histone deacetylases (HDACs) and heat shock proteins (HSPs), which play crucial roles in cancer cell survival and stress response.

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,2-dimethylpropanoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and 3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one share structural similarities with the target compound.

    Uniqueness: The presence of the 2-oxo-2H-chromen-6-yl moiety and the 2,2-dimethylpropanoate ester group in the target compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H19ClO4

Molecular Weight

370.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C21H19ClO4/c1-12-16-11-15(25-20(24)21(2,3)4)9-10-17(16)26-19(23)18(12)13-5-7-14(22)8-6-13/h5-11H,1-4H3

InChI Key

ZBKSVQLRBYNMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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